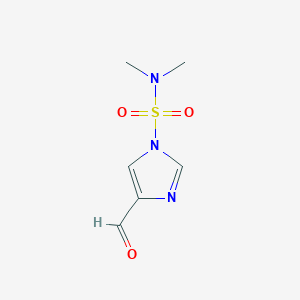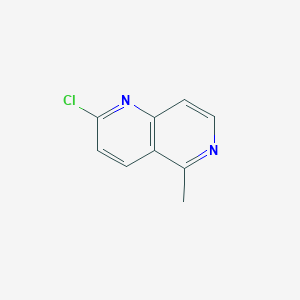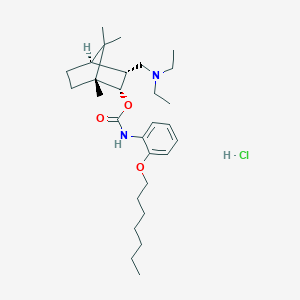![molecular formula C25H24ClNO4S2 B131830 (E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester CAS No. 131774-44-2](/img/structure/B131830.png)
(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound appears to contain several functional groups, including a carboxylic acid ester, a thioether, and a quinoline. Carboxylic acids are organic acids that contain a carboxyl group (−C(=O)−OH) attached to an R-group . A thioether is a functional group in organosulfur chemistry with the connectivity C-S-C. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid ester group could impact the compound’s solubility, boiling point, and acidity .Applications De Recherche Scientifique
Protective Effects in Alzheimer’s Disease
Caffeic acid and its derivatives, closely related in structure to the queried compound, have been shown to offer protective effects in the brain, including Alzheimer's disease, by providing antioxidant effects and specific anti-inflammatory mechanisms in the brain. Such compounds are explored for their therapeutic potential in neurodegenerative diseases (Habtemariam, 2017).
Environmental Persistence and Effects
Research on phenoxy herbicides, which share a similar structural motif with the queried compound, examines their sorption to soils, organic matter, and minerals, shedding light on their environmental fate and behavior. This research is crucial for understanding how such compounds, and potentially the queried molecule, might interact with and persist in the environment (Werner, Garratt, & Pigott, 2012).
Antimicrobial and Anticancer Applications
Compounds like cinnamic acid derivatives exhibit significant medicinal interest due to their broad pharmacological effects, including antimicrobial and anticancer properties. These activities suggest that the compound could be researched for similar therapeutic applications (De, Baltas, & Bedos-Belval, 2011).
Biocatalyst Inhibition
The impact of carboxylic acids on microbial organisms in bioprocessing applications highlights the importance of understanding the inhibitory effects of such compounds on biocatalysts. This area of research is relevant for the development and optimization of biotechnological processes involving carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).
Propriétés
IUPAC Name |
3-[[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClNO4S2/c1-31-24(30)12-14-33-25(32-13-11-23(28)29)19-4-2-3-17(15-19)5-9-21-10-7-18-6-8-20(26)16-22(18)27-21/h2-10,15-16,25H,11-14H2,1H3,(H,28,29)/b9-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNFCFISWSRFDG-WEVVVXLNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCSC(C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[[[(2-Carboxyethyl)thio][3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]methyl]thio]propanoic Acid 1-Methyl Ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

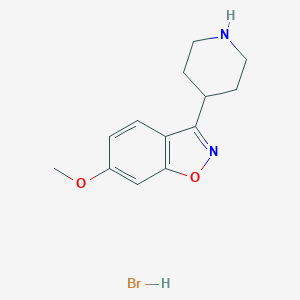
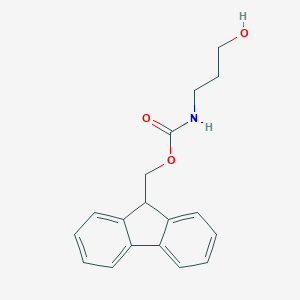
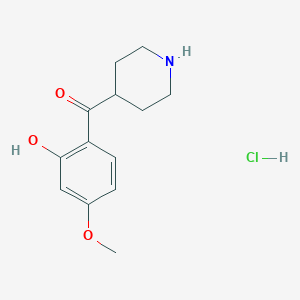
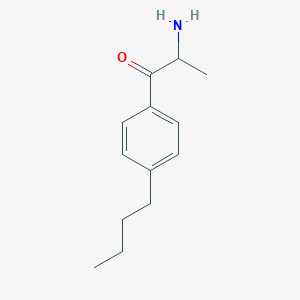
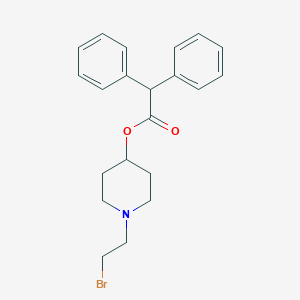
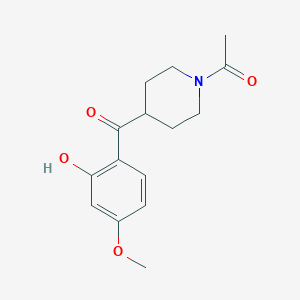
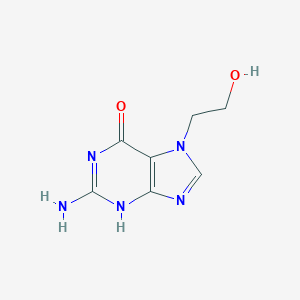
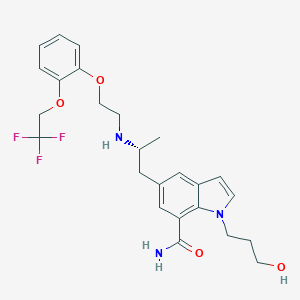
![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)
